![molecular formula C18H20N2O B11406125 2-methyl-1-[3-(4-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11406125.png)
2-methyl-1-[3-(4-methylphenoxy)propyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has a unique structure that combines a benzodiazole core with a methylphenoxypropyl side chain, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic or basic conditions.
Attachment of the Methylphenoxypropyl Side Chain: This step involves the reaction of the benzodiazole core with 3-(4-methylphenoxy)propyl halide in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Using automated reactors to ensure consistent temperature and pressure conditions for the cyclization step.
Continuous Flow Chemistry: Employing continuous flow reactors for the nucleophilic substitution step to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazoles.
Scientific Research Applications
2-METHYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE
- 2-METHYL-1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE
Uniqueness
2-METHYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is unique due to its specific side chain, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 4-methylphenoxy group can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-methyl-1-[3-(4-methylphenoxy)propyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-14-8-10-16(11-9-14)21-13-5-12-20-15(2)19-17-6-3-4-7-18(17)20/h3-4,6-11H,5,12-13H2,1-2H3 |
InChI Key |
DKAXUISEOJLMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


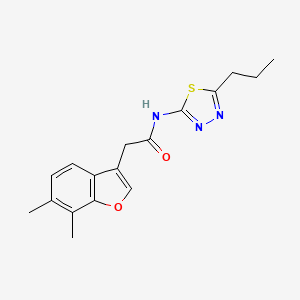

![N-(2-methoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11406065.png)
![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone](/img/structure/B11406073.png)
![5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11406078.png)
![2-methyl-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11406079.png)
![methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11406087.png)
![N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide](/img/structure/B11406094.png)
![1-(4-ethoxyphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11406098.png)
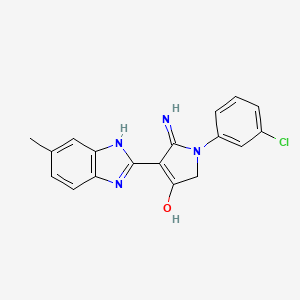
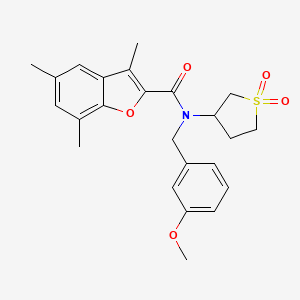
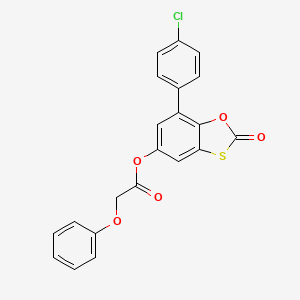
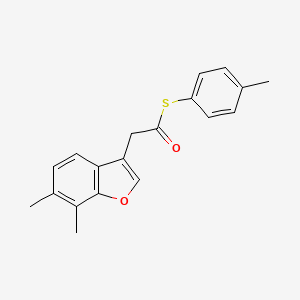
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11406134.png)
